Valemetostat

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du valemetostat implique plusieurs étapes, en commençant par la préparation de la structure de base du benzodioxole. Les étapes clés comprennent :

- Formation du cycle benzodioxole.

- Introduction des groupes chloro et diméthylamino.

- Couplage avec le dérivé de la pyridine pour former le produit final.

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

- Utilisation de réactifs de haute pureté.

- Contrôle strict des températures et des temps de réaction.

- Étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le valemetostat subit diverses réactions chimiques, notamment :

Réduction : Implique l’élimination des atomes d’oxygène ou l’ajout d’atomes d’hydrogène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut donner des composés désoxygénés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition enzymatique et la régulation épigénétique.

Biologie : Étudié pour ses effets sur l’expression génique et la différenciation cellulaire.

Médecine : Utilisé dans des essais cliniques pour le traitement de divers cancers, y compris les lymphomes non hodgkiniens et la leucémie/lymphome à cellules T chez l’adulte.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et outils de diagnostic.

Applications De Recherche Scientifique

Adult T-Cell Leukemia/Lymphoma (ATL)

Valemetostat has shown promising efficacy in patients with relapsed or refractory ATL. A pivotal phase 2 study reported an objective response rate (ORR) of 48% among patients treated with this compound, demonstrating its potential as a therapeutic option for this aggressive malignancy . The study included patients with multiple prior treatment lines, indicating this compound's utility in heavily pretreated populations.

| Study | Patient Population | Objective Response Rate | Complete Response Rate |

|---|---|---|---|

| Phase 2 ATL Study | 25 patients | 48% | 20% |

Peripheral T-Cell Lymphoma (PTCL)

In another significant study, this compound was evaluated in patients with relapsed or refractory PTCL. The results indicated an ORR of 43.7% , with responses observed across various subtypes of PTCL . This study further solidified this compound's role as a potential first-in-class treatment for PTCL.

| Study | Patient Population | Objective Response Rate | Complete Response Rate |

|---|---|---|---|

| VALENTINE-PTCL01 | 119 patients | 43.7% | 14.3% |

B-Cell Non-Hodgkin Lymphomas (NHL)

This compound has also been investigated for its efficacy in B-cell NHLs, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). A phase 1 trial demonstrated encouraging clinical activity, with durable responses observed in several patients . The safety profile was manageable, with cytopenias being the most common treatment-related adverse events.

| Study | Patient Population | Objective Response Rate | Duration of Response |

|---|---|---|---|

| Phase 1 NHL Study | Various B-NHLs | Not specified | > 1.5 years |

Case Study: ATL Treatment

In a notable case from the phase 2 trial for ATL, a patient previously treated with mogamulizumab achieved a complete response after receiving this compound. This underscores the drug's potential effectiveness even in challenging cases where other therapies have failed .

Case Study: PTCL Treatment

Another patient from the VALENTINE-PTCL01 study experienced significant tumor reduction after treatment with this compound, highlighting its therapeutic promise for PTCL patients who have limited options available .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects. Common treatment-emergent adverse events include:

- Thrombocytopenia

- Anemia

- Neutropenia

- Alopecia

- Dysgeusia

These side effects were generally manageable and did not necessitate discontinuation of therapy in most cases .

Mécanisme D'action

Le valemetostat exerce ses effets en inhibant les N-méthyltransférases histone-lysine EZH1 et EZH2. Ces enzymes catalysent la triméthylation de la lysine 27 sur l’histone H3 (H3K27me3), un marqueur épigénétique clé impliqué dans le silence des gènes. En inhibant ces enzymes, le this compound réduit les niveaux de H3K27me3, ce qui conduit à la réactivation des gènes suppresseurs de tumeur et à l’inhibition de la croissance des cellules cancéreuses .

Composés similaires :

Tazemetostat : Un autre inhibiteur de l’EZH2 utilisé pour le traitement de certains cancers.

GSK126 : Un inhibiteur sélectif de l’EZH2 avec des applications similaires en chimiothérapie.

Unicité du this compound : Le this compound est unique en son genre par son inhibition double de l’EZH1 et de l’EZH2, offrant un spectre d’activité plus large que celui des autres inhibiteurs qui ciblent uniquement l’une de ces enzymes. Cette double inhibition est particulièrement bénéfique dans les cancers où l’EZH1 et l’EZH2 sont impliquées .

Le this compound représente un agent thérapeutique prometteur avec un potentiel significatif dans le traitement de divers cancers. Son mécanisme d’action unique et sa large gamme d’applications en font un composé précieux dans les milieux de recherche et cliniques.

Comparaison Avec Des Composés Similaires

Tazemetostat: Another EZH2 inhibitor used for the treatment of certain cancers.

GSK126: A selective EZH2 inhibitor with similar applications in cancer therapy.

Uniqueness of Valemetostat: this compound is unique in its dual inhibition of both EZH1 and EZH2, providing a broader spectrum of activity compared to other inhibitors that target only one of these enzymes. This dual inhibition is particularly beneficial in cancers where both EZH1 and EZH2 are implicated .

This compound represents a promising therapeutic agent with significant potential in the treatment of various cancers. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

Activité Biologique

Valemetostat (DS-3201) is a novel, oral, dual inhibitor of enhancer of zeste homolog 2 (EZH2) and EZH1, currently under investigation for its efficacy in treating various hematological malignancies. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, pharmacokinetics, and safety profiles.

This compound targets the epigenetic regulation of gene expression by inhibiting the enzymatic activity of EZH1 and EZH2. These enzymes are part of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and transcriptional repression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and subsequent antitumor effects, particularly in cancers characterized by dysregulated methylation processes.

Phase 1 Trials

- Study Design : The initial phase 1 trials assessed the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) and other hematological malignancies. Participants received escalating doses to determine the maximum tolerated dose (MTD) and pharmacokinetic parameters.

- Results : this compound was well tolerated at doses up to 200 mg/day, with treatment-emergent adverse events primarily being mild to moderate in severity. Key pharmacokinetic findings indicated a dose-proportional increase in plasma concentration and area under the curve (AUC) with single ascending doses .

Phase 2 Trials

- Adult T-Cell Leukemia/Lymphoma (ATL) : A pivotal phase 2 trial evaluated this compound in patients with relapsed/refractory ATL. Patients received a daily oral dose of 200 mg until disease progression or unacceptable toxicity occurred.

- Overall Response Rate (ORR) : The trial reported an ORR of 30.5% to 65.9% , including complete and partial remissions. Notably, patients pretreated with mogamulizumab had an ORR of 45.8% .

- Adverse Events : Common treatment-emergent adverse events included thrombocytopenia, anemia, and neutropenia, but these were manageable and did not necessitate discontinuation of treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption and metabolism:

- Bioavailability : Studies indicate that the maximum plasma concentration (C_max) and AUC are significantly affected by food intake; administration under fasted conditions is recommended for optimal absorption .

- Elimination Half-Life : The elimination half-life supports once-daily dosing, facilitating patient compliance.

Case Studies

Several case studies have highlighted this compound's potential:

- Case Study in R/R NHL : A patient with heavily pretreated R/R NHL exhibited a significant reduction in tumor burden after initiating this compound therapy, demonstrating durable clinical responses over an extended follow-up period.

- Combination Therapy : Ongoing trials are investigating this compound in combination with other agents such as rituximab and lenalidomide to enhance therapeutic efficacy against resistant malignancies .

Summary Table of Clinical Findings

| Study Type | Population | Dose | ORR (%) | Common AEs |

|---|---|---|---|---|

| Phase 1 | R/R NHL | Escalating | N/A | Mild to moderate cytopenias |

| Phase 2 ATL | R/R ATL | 200 mg/day | 30.5 - 65.9 | Thrombocytopenia, anemia |

| Combination Trial | R/R NHL with Rituximab | TBD | TBD | TBD |

Propriétés

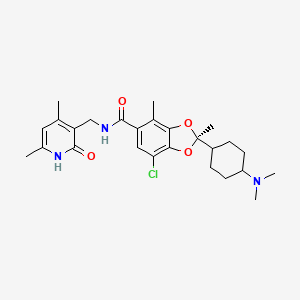

IUPAC Name |

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDRNUPMYCFXGM-ZZHSESOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809336-39-7 | |

| Record name | Valemetostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALEMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.